S26948
S26948
S26948 is a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 8.83 nM in a transactivation assay). It is selective for PPARγ over PPARα, PPARβ/δ, and retinoid X receptor α (RXRα) at 10 μM. S26948 (30 mg/kg per day) decreases serum levels of glucose, triglycerides, non-esterified fatty acids, and insulin and increases hepatic palmitate oxidation in an ob/ob mouse model of type 2 diabetes. It decreases plasma levels of triglycerides and total and non-HDL cholesterol and the surface area of atherosclerotic lesions in the aortic sinus in an E2-KI transgenic mouse model of dyslipidemia and atherosclerosis fed a Western diet when administered at a dose of 30 mg/kg.
Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.
Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.
Brand Name:
Vulcanchem
CAS No.:
353280-43-0
VCID:
VC0004735
InChI:
InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3
SMILES:
COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC
Molecular Formula:
C28H25NO7S
Molecular Weight:
519.6 g/mol
S26948
CAS No.: 353280-43-0
Cat. No.: VC0004735
Molecular Formula: C28H25NO7S
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S26948 is a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 8.83 nM in a transactivation assay). It is selective for PPARγ over PPARα, PPARβ/δ, and retinoid X receptor α (RXRα) at 10 μM. S26948 (30 mg/kg per day) decreases serum levels of glucose, triglycerides, non-esterified fatty acids, and insulin and increases hepatic palmitate oxidation in an ob/ob mouse model of type 2 diabetes. It decreases plasma levels of triglycerides and total and non-HDL cholesterol and the surface area of atherosclerotic lesions in the aortic sinus in an E2-KI transgenic mouse model of dyslipidemia and atherosclerosis fed a Western diet when administered at a dose of 30 mg/kg. Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats. |
|---|---|
| CAS No. | 353280-43-0 |
| Molecular Formula | C28H25NO7S |
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate |
| Standard InChI | InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 |
| Standard InChI Key | NSMJEHGOMXSLCW-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC |
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